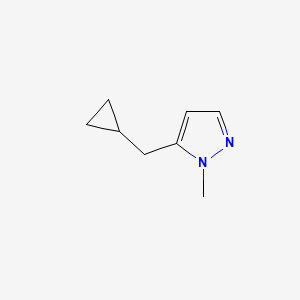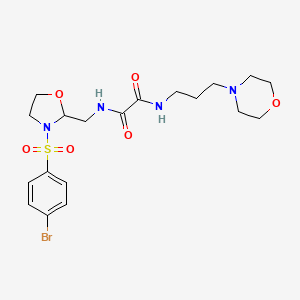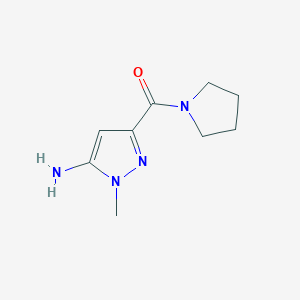
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazolamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It may also act by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is its potential use as a therapeutic agent for the treatment of various diseases. It has also been shown to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)pyrrole with hydrazine hydrate to form 1-methyl-3-(pyrrolidin-1-ylcarbonyl)hydrazine. This intermediate is then reacted with 1,3-dimethyl-5-nitroso-2-pyrazoline to produce 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(10)6-7(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNNCYUOQMELMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


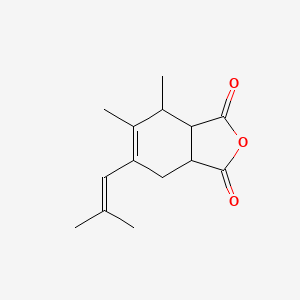
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![(E)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2956022.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

![7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2956025.png)

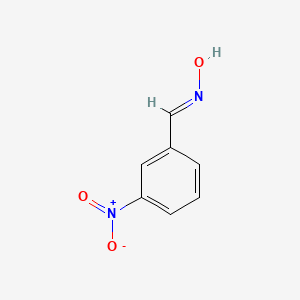
![2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2956030.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

